molecular formula C25H21FN6O B2682141 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2191405-04-4

1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2682141
CAS No.: 2191405-04-4
M. Wt: 440.482
InChI Key: DIKYEGLVCWRWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, indole, pyridine, and triazole moieties

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Coupling Reactions: The triazole ring can participate in click chemistry reactions, particularly azide-alkyne cycloaddition.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Comparison with Similar Compounds

Similar compounds to 1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide include other indole and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall molecular architecture. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O/c26-21-7-3-1-5-19(21)16-32-24(17-9-12-27-13-10-17)23(30-31-32)25(33)28-14-11-18-15-29-22-8-4-2-6-20(18)22/h1-10,12-13,15,29H,11,14,16H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYEGLVCWRWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.